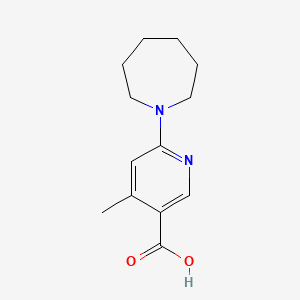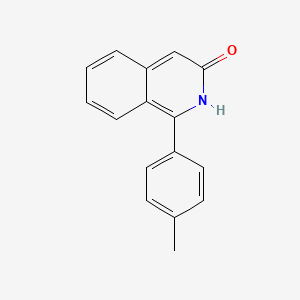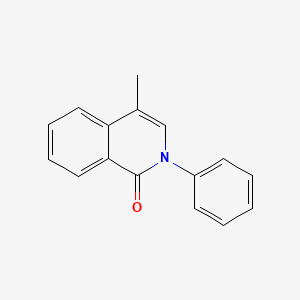
7-(Dimethylamino)-1-ethyl-6-fluoro-1,8-naphthyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Dimethylamino)-1-ethyl-6-fluoro-1,8-naphthyridin-4(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a dimethylamino group, an ethyl group, and a fluorine atom attached to the naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-1-ethyl-6-fluoro-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions. One common method involves the reaction of 6-fluoro-1,8-naphthyridine with dimethylamine and ethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-(Dimethylamino)-1-ethyl-6-fluoro-1,8-naphthyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of naphthyridine oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine compounds.
Scientific Research Applications
7-(Dimethylamino)-1-ethyl-6-fluoro-1,8-naphthyridin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 7-(Dimethylamino)-1-ethyl-6-fluoro-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into cells. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi)
- 4,5,6,7-Tetrabromo-1H-benzotriazole (TBBt)
- 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT)
Uniqueness
7-(Dimethylamino)-1-ethyl-6-fluoro-1,8-naphthyridin-4(1H)-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino group and fluorine atom enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
CAS No. |
648902-60-7 |
|---|---|
Molecular Formula |
C12H14FN3O |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
7-(dimethylamino)-1-ethyl-6-fluoro-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C12H14FN3O/c1-4-16-6-5-10(17)8-7-9(13)12(15(2)3)14-11(8)16/h5-7H,4H2,1-3H3 |
InChI Key |
ALEFXAXAACIKPG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=O)C2=CC(=C(N=C21)N(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



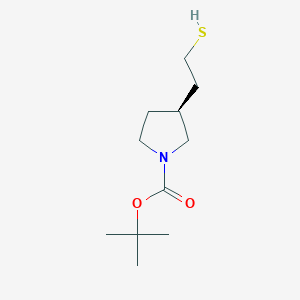
![6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11874381.png)
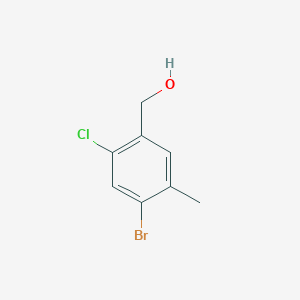
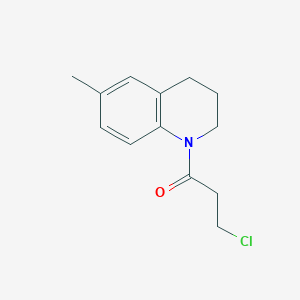
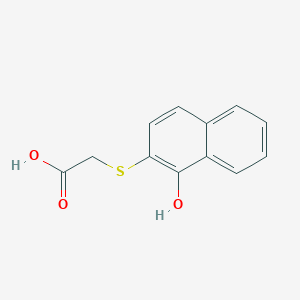
![[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11874423.png)
![1-Phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11874429.png)

